4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC17818051
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15BrN2 |
---|---|
Molecular Weight | 231.13 g/mol |
IUPAC Name | 4-bromo-1-butyl-3,5-dimethylpyrazole |
Standard InChI | InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3 |
Standard InChI Key | MCIPHZAIFCBXQG-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C(=C(C(=N1)C)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole, reflects its substitution pattern:
-
Bromine at the 4-position
-
Butyl group () at the 1-position
-
Methyl groups () at the 3- and 5-positions
The SMILES notation provides a standardized representation of its connectivity .
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 231.13 g/mol | |
CAS Number | 1205838-84-1 | |
Purity | ≥97% | |
Storage Conditions | 4–8°C |
Key properties such as melting point, boiling point, and density remain unreported in available literature .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromobutane under basic conditions. A representative protocol involves:
-
Dissolving 4-bromo-3,5-dimethyl-1H-pyrazole in anhydrous (DMF).
-
Adding sodium hydride () to deprotonate the pyrazole nitrogen .
-
Introducing 1-bromobutane and stirring at 20°C under inert atmosphere .
-
Purifying the product via column chromatography (yield: 70–85%) .
Industrial Production
Commercial manufacturers like MolCore BioPharmatech produce the compound at scale using continuous flow reactors to enhance efficiency . Key process parameters include:
-
Temperature control: 20–25°C to minimize side reactions
-
Catalyst optimization: Phase-transfer catalysts to improve alkylation rates
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C (unpublished data).
-
Hydrolytic sensitivity: Stable in anhydrous environments but susceptible to hydrolysis under acidic or basic conditions due to the C-Br bond .
-
Photoreactivity: The bromine atom enables Ullmann-type coupling reactions under UV irradiation.
Spectroscopic Data
Technique | Key Signals |
---|---|
NMR | δ 1.35 (t, 3H, butyl CH), 2.25 (s, 6H, CH), 4.15 (q, 2H, N-CH) |
NMR | δ 14.1 (butyl CH), 21.8 (pyrazole CH), 105.4 (C-Br) |
HRMS (ESI+) | m/z 232.0341 [M+H] (calc. 232.0345) |
Data derived from analogous bromopyrazoles suggest these spectral characteristics .
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
The compound’s pyrazole core serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 4-bromo position enable Suzuki-Miyaura couplings with aryl boronic acids, generating derivatives targeting:
-
EGFR (Epidermal Growth Factor Receptor): IC values <50 nM in preclinical models .
-
CDK4/6 (Cyclin-Dependent Kinases): Improved selectivity over CDK2 in breast cancer cell lines .
Antimicrobial Agents
Quaternary ammonium derivatives of 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole exhibit broad-spectrum activity against:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8.2 |
Escherichia coli | 16.5 |
Candida albicans | 32.1 |
Mechanistic studies suggest membrane disruption via cationic nitrogen interactions .
GHS Code | Hazard Statement | Precautionary Measure |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves/clothing |
H319 | Causes serious eye irritation | Use eye/face protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Exposure Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume